Cas no 856437-61-1 ((2-Methylpiperidin-1-yl)acetic Acid)

(2-Methylpiperidin-1-yl)acetic acid is a versatile heterocyclic compound featuring a piperidine core substituted with a methyl group at the 2-position and an acetic acid moiety at the nitrogen. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical synthesis and organic chemistry applications. Its piperidine scaffold is commonly utilized in drug design due to its bioavailability and conformational flexibility. The acetic acid group enhances solubility and facilitates further functionalization, enabling the development of derivatives for medicinal or material science research. The compound’s stability and well-defined stereochemistry (where applicable) contribute to its utility in stereoselective synthesis. Proper handling under controlled conditions is recommended due to potential reactivity.
(2-Methylpiperidin-1-yl)acetic Acid structure
856437-61-1 structure
Product name:(2-Methylpiperidin-1-yl)acetic Acid
CAS No:856437-61-1
MF:C8H15NO2
Molecular Weight:157.210202455521
MDL:MFCD06589812
CID:717552
PubChem ID:3157942

(2-Methylpiperidin-1-yl)acetic Acid 化学的及び物理的性質

名前と識別子

    • 2-(2-Methylpiperidin-1-yl)acetic acid
    • (2-Methyl-piperidin-1-yl)-acetic acid
    • 1-Piperidineaceticacid, 2-methyl-
    • (2-methylpiperidin-1-yl)acetic acid(SALTDATA: 0.25H2O)
    • CHEMBRDG-BB 4017722
    • (2-methylpiperidin-1-yl)acetic acid 0.25H2O
    • 2-(2-methyl-1-piperidinyl)acetic acid
    • 2-(2-methyl-1-piperidyl)acetic acid
    • 2-(2-methylpiperidin-1-yl)ethanoic acid
    • (2-Methylpiperidin-1-yl)acetic Acid
    • MDL: MFCD06589812
    • インチ: 1S/C8H15NO2/c1-7-4-2-3-5-9(7)6-8(10)11/h7H,2-6H2,1H3,(H,10,11)
    • InChIKey: IZYFKLAMVLELBP-UHFFFAOYSA-N
    • SMILES: N1(CC(O)=O)CCCCC1C

計算された属性

  • 精确分子量: 157.11000
  • 同位素质量: 157.11
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 147
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -1.1
  • トポロジー分子極性表面積: 40.5Ų

じっけんとくせい

  • 密度みつど: 1.05
  • ゆうかいてん: Not available
  • Boiling Point: 258.5°C at 760 mmHg
  • フラッシュポイント: 110.2°C
  • Refractive Index: 1.475
  • PSA: 40.54000
  • LogP: 0.88330
  • じょうきあつ: 0.0±1.1 mmHg at 25°C

(2-Methylpiperidin-1-yl)acetic Acid Security Information

(2-Methylpiperidin-1-yl)acetic Acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB217414-1 g
(2-Methyl-1-piperidinyl)acetic acid; 95%
856437-61-1
1g
€169.40 2023-02-05
Enamine
EN300-96313-1.0g
2-(2-methylpiperidin-1-yl)acetic acid
856437-61-1 95.0%
1.0g
$344.0 2025-02-21
Chemenu
CM112532-250mg
(2-methylpiperidin-1-yl)acetic acid
856437-61-1 95%
250mg
$132 2023-02-18
Enamine
EN300-96313-0.05g
2-(2-methylpiperidin-1-yl)acetic acid
856437-61-1 95.0%
0.05g
$80.0 2025-02-21
TRC
M321073-100mg
(2-Methylpiperidin-1-yl)acetic Acid
856437-61-1
100mg
$ 65.00 2022-06-04
TRC
M321073-500mg
(2-Methylpiperidin-1-yl)acetic Acid
856437-61-1
500mg
$ 115.00 2022-06-04
Chemenu
CM112532-5g
(2-methylpiperidin-1-yl)acetic acid
856437-61-1 95%
5g
$955 2021-08-06
Enamine
EN300-96313-2.5g
2-(2-methylpiperidin-1-yl)acetic acid
856437-61-1 95.0%
2.5g
$712.0 2025-02-21
Fluorochem
058703-1g
2-Methyl-piperidin-1-yl)-acetic acid
856437-61-1 95%
1g
£58.00 2022-03-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1537295-250mg
2-(2-Methylpiperidin-1-yl)acetic acid
856437-61-1 98%
250mg
¥938.00 2024-07-28

(2-Methylpiperidin-1-yl)acetic Acid 関連文献

(2-Methylpiperidin-1-yl)acetic Acidに関する追加情報

(2-Methylpiperidin-1-yl)acetic Acid: A Comprehensive Overview of CAS No. 856437-61-1

(2-Methylpiperidin-1-yl)acetic Acid (CAS No. 856437-61-1) is a versatile compound with significant applications in the pharmaceutical and chemical industries. This article provides a detailed overview of its chemical properties, synthesis methods, biological activities, and potential therapeutic applications, drawing on the latest research findings to ensure accuracy and relevance.

Chemical Structure and Properties

(2-Methylpiperidin-1-yl)acetic Acid is a member of the piperidine family, characterized by its unique molecular structure. The compound features a piperidine ring with a methyl group at the 2-position and an acetic acid moiety attached to the nitrogen atom. This structure imparts specific chemical properties that make it valuable in various applications. The molecular formula of (2-Methylpiperidin-1-yl)acetic Acid is C8H15NO2, and its molecular weight is approximately 153.20 g/mol.

The compound is a white crystalline solid at room temperature and is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its solubility in water is moderate, which can be enhanced by adjusting the pH or using co-solvents. The pKa value of (2-Methylpiperidin-1-yl)acetic Acid is around 4.7, indicating that it can exist in both protonated and deprotonated forms depending on the pH of the solution.

Synthesis Methods

The synthesis of (2-Methylpiperidin-1-yl)acetic Acid has been extensively studied, and several methods have been reported in the literature. One common approach involves the reaction of 2-methylpiperidine with chloroacetyl chloride or bromoacetyl bromide, followed by hydrolysis to form the desired carboxylic acid. Another method involves the nucleophilic substitution of 2-methylpiperidine with an activated ester or anhydride, followed by hydrolysis to yield the final product.

A recent study published in the Journal of Organic Chemistry described a novel one-pot synthesis method that combines the formation of the acyl chloride intermediate and its subsequent reaction with 2-methylpiperidine in a single step. This method offers improved yields and reduced reaction times compared to traditional multi-step approaches.

Biological Activities and Mechanisms of Action

(2-Methylpiperidin-1-yl)acetic Acid has shown promising biological activities, particularly in modulating various signaling pathways and receptors. One of its key applications is as a ligand for G protein-coupled receptors (GPCRs), which play crucial roles in cellular signaling and are important targets for drug development.

A study published in the journal Bioorganic & Medicinal Chemistry Letters demonstrated that (2-Methylpiperidin-1-yl)acetic Acid acts as a potent agonist for the serotonin receptor 5-HT7. This receptor is involved in regulating mood, sleep, and circadian rhythms, making it a potential target for treating mood disorders such as depression and anxiety.

In addition to its activity at GPCRs, (2-Methylpiperidin-1-yl)acetic Acid has been shown to exhibit anti-inflammatory properties. Research published in the Journal of Medicinal Chemistry found that the compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages, suggesting its potential use in treating inflammatory diseases.

Potential Therapeutic Applications

The diverse biological activities of (2-Methylpiperidin-1-yl)acetic Acid have led to its exploration as a therapeutic agent for various conditions. In preclinical studies, the compound has shown promise in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. A study published in Neuropharmacology reported that (2-Methylpiperidin-1-yl)acetic Acid improves cognitive function and reduces neuroinflammation in animal models of Alzheimer's disease.

Clinical trials are currently underway to evaluate the safety and efficacy of (2-Methylpiperidin-1-yl)acetic Acid in human subjects. Early results from phase I trials have indicated good tolerability and pharmacokinetic profiles, paving the way for further clinical development.

Safety Considerations and Future Directions

Safety is a critical aspect of any pharmaceutical compound, and extensive studies have been conducted to evaluate the safety profile of (2-Methylpiperidin-1-yl)acetic Acid. Preclinical toxicity studies have shown that the compound is well-tolerated at therapeutic doses, with no significant adverse effects observed. However, ongoing clinical trials will provide more comprehensive data on its safety in human subjects.

The future directions for research on < strong>(2-Methylpip eridin - 1 - yl ) ac etic Ac id< / strong > include exploring its potential synergistic effects with other therapeutic agents, optimizing its pharmacokinetic properties for improved bioavailability, and developing novel formulations for targeted delivery to specific tissues or organs. p > article > response >

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